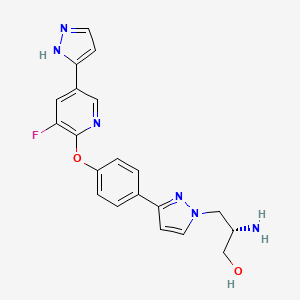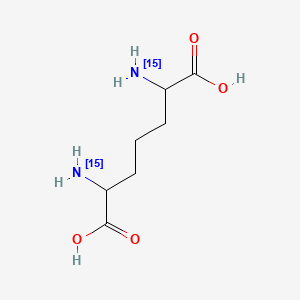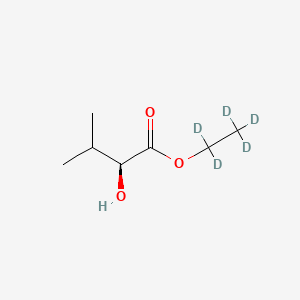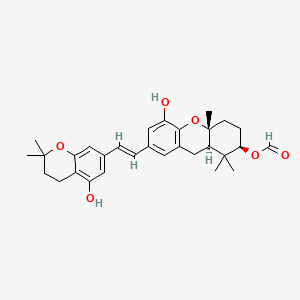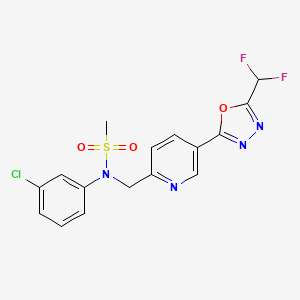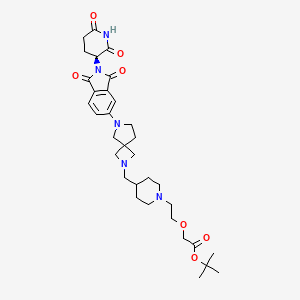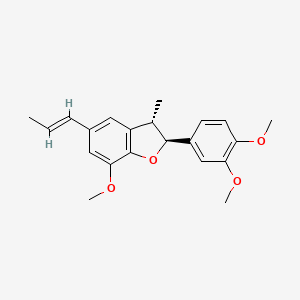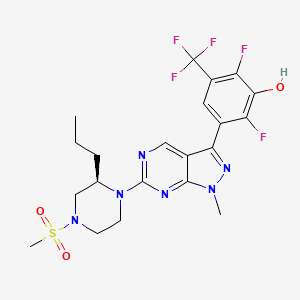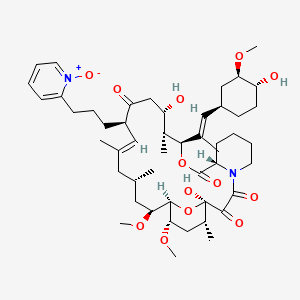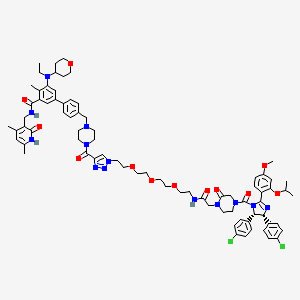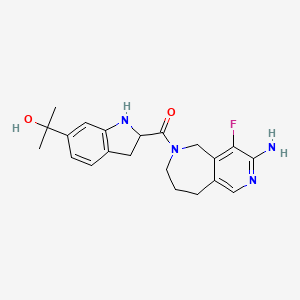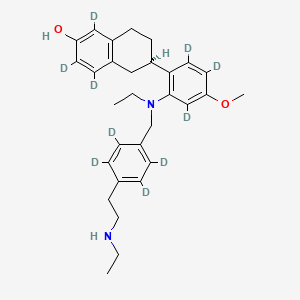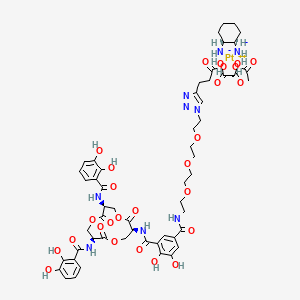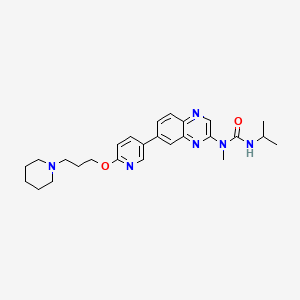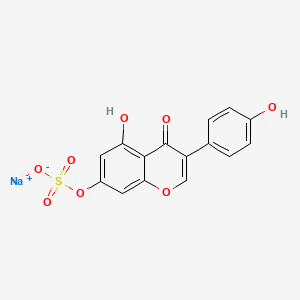
Genistein 7-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Genistein 7-sulfate (sodium) is a derivative of genistein, a naturally occurring isoflavone found in various soy-based products. Genistein is known for its wide range of pharmacological benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The sulfate derivative enhances the solubility and bioavailability of genistein, making it more effective for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of genistein 7-sulfate (sodium) typically involves the sulfonation of genistein. One common method includes reacting genistein with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield genistein 7-sulfate (sodium) .
Industrial Production Methods
Industrial production of genistein 7-sulfate (sodium) often employs high-speed counter-current chromatography (HSCCC) for the efficient biotransformation of genistein from its glycoside form, genistin. This method ensures a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Genistein 7-sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted genistein compounds .
科学的研究の応用
Genistein 7-sulfate (sodium) has a broad range of scientific research applications:
作用機序
Genistein 7-sulfate (sodium) exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It interacts with nuclear estrogen receptors to alter the transcription of cell-specific genes, thereby modulating various cellular pathways. This mechanism is particularly effective in inhibiting cancer cell growth and reducing cardiovascular risks in postmenopausal women .
類似化合物との比較
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with similar pharmacological properties but different molecular targets.
Formononetin: Another isoflavone with anti-cancer and anti-inflammatory properties.
Uniqueness
Genistein 7-sulfate (sodium) stands out due to its enhanced solubility and bioavailability, making it more effective for therapeutic applications compared to its non-sulfated counterparts .
特性
分子式 |
C15H9NaO8S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChIキー |
SYLBIYUBFYJFDV-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


